molecular formula C19H21FN2O B5806183 (3-Fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone

(3-Fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone

Cat. No.: B5806183
M. Wt: 312.4 g/mol
InChI Key: DTIZHKXQBONUBH-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that features a fluorinated phenyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzoyl chloride with 4-[(4-methylphenyl)methyl]piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are typically the corresponding alcohols or amines.

    Substitution: The products depend on the nucleophile used, but common products include substituted phenyl derivatives.

Scientific Research Applications

(3-Fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone is unique due to its specific combination of a fluorinated phenyl group and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-15-5-7-16(8-6-15)14-21-9-11-22(12-10-21)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIZHKXQBONUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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